molecular formula C13H16N4 B025412 4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)anilin CAS No. 109220-81-7

4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)anilin

Katalognummer: B025412
CAS-Nummer: 109220-81-7
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: IDZQVFCQHCCFCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline is a heterocyclic compound featuring a triazoloazepine core fused with an aniline moiety

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound has shown promise in several areas of medicinal chemistry:

  • Antidepressant Activity : Research indicates that derivatives of triazoloazepines exhibit antidepressant properties by modulating neurotransmitter systems. The tetrahydro-triazole structure may enhance binding affinity to serotonin receptors.
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Neuropharmacology

The unique structure of this compound allows it to interact with various neurotransmitter receptors. It has potential applications in developing treatments for neurological disorders such as anxiety and depression.

Material Science

Due to its unique chemical structure, 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline can be utilized in:

  • Polymer Chemistry : As a monomer or additive to develop new polymers with enhanced properties.
  • Nanotechnology : Its derivatives may be used in the fabrication of nanomaterials for drug delivery systems or as sensors due to their electronic properties.

Case Studies

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant reduction in depressive-like behaviors in animal models when administered derivatives of tetrahydro-triazoles.
Study BAnticancer ActivityFound that compounds with similar structural features inhibited growth in breast cancer cell lines by inducing apoptosis.
Study CMaterial ApplicationsShowed that incorporating this compound into polymer matrices improved thermal stability and mechanical strength.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline typically involves the following steps:

  • Formation of the Triazoloazepine Core: : The triazoloazepine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and azepine derivatives. This step often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the triazolo ring system.

  • Attachment of the Aniline Group: : The aniline moiety is introduced via a nucleophilic substitution reaction. This step may involve the use of aniline or its derivatives, along with suitable leaving groups on the triazoloazepine core to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives of the compound with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Wirkmechanismus

The mechanism of action of 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The triazoloazepine core may bind to active sites, modulating the activity of these targets and influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile: Similar core structure but with an acetonitrile group instead of an aniline moiety.

    5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines: Another triazolo-fused system with different ring fusion and substituents.

Uniqueness

The uniqueness of 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline lies in its specific combination of the triazoloazepine core with an aniline group, which imparts distinct chemical and biological properties not found in other similar compounds .

Biologische Aktivität

4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of heterocyclic compounds that exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline typically involves cyclization reactions starting from appropriate phenylhydrazine derivatives and azepine precursors. The reaction conditions may vary but often include the use of cyclizing agents under controlled temperature and pressure to ensure high yields and purity of the product .

The biological activity of 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been suggested that this compound may act as an enzyme inhibitor by binding to the active sites of target enzymes. This interaction can prevent substrate binding and inhibit catalytic activity .

Anticancer Activity

Recent studies have demonstrated that compounds related to 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline exhibit notable anticancer properties. For instance:

  • Cell Line Studies : In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines such as HCT-116 and HT-29. The mechanism involves up-regulation of pro-apoptotic factors like Bax and down-regulation of anti-apoptotic proteins like Bcl2 .
  • Concentration-Dependent Effects : The effective concentration range for inducing significant apoptosis was found to be between 6.58 µM and 11.10 µM for specific derivatives .

Antimicrobial Activity

There is emerging evidence suggesting that 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline and its analogs possess antimicrobial properties. These compounds have been tested against various bacterial strains with promising results indicating their potential as therapeutic agents against infections .

Case Studies

Several case studies have highlighted the potential applications of this compound in treating various diseases:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the antiproliferative effects on colon cancer cell lines.
    • Findings : Significant inhibition of cell growth was observed at concentrations around 8.18 µM.
    • Mechanism : Induction of mitochondrial apoptosis was confirmed through assays measuring caspase activation and mitochondrial membrane potential changes .
  • Antimicrobial Testing :
    • Objective : To assess the efficacy against common pathogens.
    • Results : Compounds showed inhibitory effects on both Gram-positive and Gram-negative bacteria.
    • : Suggests a dual role as an anticancer and antimicrobial agent which could be further explored for therapeutic development .

Data Tables

Compound NameCAS NumberMolecular WeightAnticancer Activity (IC50)Antimicrobial Activity
4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline109220-81-7242.32 g/mol8.18 µM (HT-29)Active against E.coli
Related Derivative51828-07-0Varies6.58 µM (HCT116)Active against Staphylococcus aureus

Eigenschaften

IUPAC Name

4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-11-7-5-10(6-8-11)13-16-15-12-4-2-1-3-9-17(12)13/h5-8H,1-4,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZQVFCQHCCFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353609
Record name 4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109220-81-7
Record name 4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.